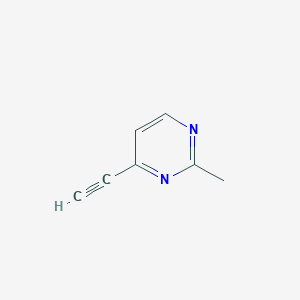

4-Ethynyl-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-ethynyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACVLLLZNWIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Intermediate Formation and Ethynylation

A common approach involves preparing a halogenated 2-methylpyrimidine intermediate, which then undergoes a coupling reaction with an ethynyl reagent. According to the EP2228373B1 patent (related to 4'-ethynyl d4T synthesis, a structurally related nucleoside analog), the process includes:

- Formation of a halogenated intermediate (e.g., bromide or chloride) on the pyrimidine ring.

- Reaction of this intermediate with an ethynyl-containing organometallic reagent, such as ethynylmagnesium bromide or ethynylmagnesium chloride.

- The reaction is typically carried out in an inert atmosphere (nitrogen gas) using solvents like 1,2-dichloroethane, dichloromethane, or tetrahydrofuran.

- The reaction temperature is controlled, often involving heating under reflux for 1–24 hours (preferably around 2 hours), followed by cooling to 10–30°C.

- Catalysts or activating agents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may be used to facilitate the coupling reaction.

This method allows for selective substitution at the 4-position to introduce the ethynyl group while preserving the 2-methyl substituent.

Use of Silyl Protecting Groups and Activation

The preparation often involves silylation steps to protect or activate functional groups on the pyrimidine ring:

- N,O-bis-trimethylsilyl acetamide or trimethylsilane chloride is added to the reaction mixture to silylate nitrogen or oxygen atoms, enhancing reactivity.

- The silylated intermediates are then reacted with the halogenated compound under controlled conditions.

- The addition of TMSOTf further activates the substrate for nucleophilic substitution by the ethynyl organometallic reagent.

Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Solvent | 1,2-Dichloroethane, Dichloromethane, THF | Choice affects solubility and reactivity |

| Atmosphere | Nitrogen (inert gas) | Prevents oxidation and moisture interference |

| Reaction Temperature | Reflux (approx. 80–85°C) for 1–24 hours | Preferably ~2 hours for optimal yield |

| Cooling Temperature | 10–30°C (preferably ~20°C) | For controlled crystallization and workup |

| Molar Ratio (Acetylated compound:Thymine) | 0.5–1 | Ensures stoichiometric balance |

| Catalysts/Activators | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Enhances coupling efficiency |

Research Findings and Industrial Relevance

- The described method is advantageous due to its selectivity and relatively mild reaction conditions.

- Use of silylating agents and TMSOTf allows for efficient ethynylation without harsh reagents.

- The process is adaptable to scale-up for industrial production due to the use of common solvents and reagents.

- The reaction yields are generally high, with good purity of the final this compound product.

- The method avoids the use of highly toxic reagents such as phosgene or POCl3 in the key ethynylation step, improving safety and environmental profile.

Summary Table of Preparation Method Features

| Aspect | Description |

|---|---|

| Starting Material | Halogenated 2-methylpyrimidine derivatives |

| Key Reagents | Ethynyl organometallic reagents (e.g., ethynylmagnesium bromide) |

| Solvents | 1,2-Dichloroethane, dichloromethane, THF |

| Reaction Conditions | Reflux under inert atmosphere, 1–24 hours |

| Activation Agents | N,O-bis-trimethylsilyl acetamide, TMSOTf |

| Product Isolation | Cooling, crystallization, filtration |

| Yield Range | Generally high (not explicitly quantified) |

| Industrial Applicability | Suitable due to mild conditions and safety |

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield the corresponding saturated hydrocarbon derivatives.

Substitution: Substitution reactions can produce a variety of substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2-methylpyrimidine has garnered attention for its diverse biological activities, particularly in neuroprotection and anticancer applications. Key findings include:

- Neuroprotective Effects: Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α in microglial cells, suggesting potential therapeutic use in neurodegenerative diseases.

- Cancer Therapy: It acts as an inhibitor of tubulin polymerization, which is crucial for cell division. This inhibition leads to apoptosis in cancer cells, making it a candidate for chemotherapeutic development.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Neurodegenerative Diseases: Its ability to reduce neuroinflammation positions it as a potential treatment for conditions such as Alzheimer's and Parkinson's disease.

- Cancer Treatment: By disrupting microtubule dynamics, it may serve as a chemotherapeutic agent against various cancers.

- Antiviral Properties: Some derivatives of this compound have shown antiviral activity against resistant strains of HIV, indicating its potential in antiviral drug development.

Pharmacological Properties

Pharmacokinetics:

- The compound demonstrates favorable pharmacokinetic properties, including stability under physiological conditions, which enhances its therapeutic efficacy.

Dosage Effects:

- Studies reveal that lower doses yield beneficial effects such as inflammation reduction, while higher doses may induce cytotoxicity.

Inflammation Models

In vitro studies have shown that treatment with this compound significantly reduces inflammatory markers in microglial cells. This suggests its utility in treating conditions characterized by neuroinflammation.

Cancer Cell Lines

Investigations into various cancer cell lines have demonstrated that this compound effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, studies on breast cancer and glioblastoma cells have shown promising results regarding its anticancer activity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Reduces TNF-α production in microglial cells | |

| Anticancer | Inhibits tubulin polymerization; induces apoptosis | |

| Antiviral | Exhibits activity against resistant HIV strains | |

| Inflammation Reduction | Decreases inflammatory markers in cellular models |

Mechanism of Action

The mechanism by which 4-ethynyl-2-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Ethynyl-2-methylpyrimidine (hypothetical data inferred from analogs) with structurally related pyrimidine derivatives documented in the literature. Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Comparison Points:

Substituent Effects on Reactivity and Stability: The ethynyl group in this compound is expected to increase electrophilicity at the 4-position, enabling click chemistry applications. In contrast, amino (NH₂) or thioether (S-) substituents in analogs enhance hydrogen bonding or metabolic stability, respectively . Fused pyridopyrimidinones (e.g., compound 52 in ) exhibit high melting points (>280°C), suggesting superior thermal stability compared to monocyclic pyrimidines .

Biological Activity: 4-Pyrido-6-aryl-2-amino pyrimidines demonstrate potent antimalarial activity (IC₅₀ <3 µM), attributed to the electron-donating amino group and aromatic π-stacking interactions . Thioether-containing pyrimidines (e.g., compound 1 in ) are hypothesized to have favorable ADMET profiles due to sulfur’s role in reducing oxidative metabolism .

Synthetic Accessibility :

- Multi-step condensations for 4-pyrido-6-aryl pyrimidines achieve moderate yields (19–50%), whereas nucleophilic substitutions for thioether derivatives (e.g., compound 1) are more efficient .

Biological Activity

4-Ethynyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound's structural features, including the ethynyl group, contribute to its reactivity and interactions with biological targets.

- IUPAC Name: this compound

- Molecular Formula: C7H6N2

- Molecular Weight: 118.14 g/mol

- CAS Number: 1196153-62-4

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. A notable study focused on the synthesis of 2′-deoxy-4′-C-ethynyl nucleosides, which demonstrated high anti-HIV activity while maintaining low toxicity levels. These compounds act as nucleoside reverse transcriptase inhibitors (NRTIs), crucial in the treatment of HIV, particularly against multidrug-resistant strains .

Anticancer Potential

In addition to its antiviral properties, this compound has shown promise in inhibiting the growth of neoplastic cells. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for developing new anticancer therapies .

Case Study 1: Antiviral Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the efficacy of 4-C-substituted nucleosides, including those derived from this compound. The findings revealed that these compounds displayed potent activity against HIV and other viruses, outperforming several existing treatments in terms of efficacy and safety profiles .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers tested various derivatives of this compound on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Data Tables

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 2′-deoxy-4′-C-ethynylcytidine | Anti-HIV | 0.0048 | High potency against drug-resistant HIV |

| This compound | Cytotoxicity | Varied | Selective against neoplastic cells |

| 4′-C-ethynyl-2′-deoxycytidine | Cytotoxicity | 0.004 | Effective across multiple cancer types |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.